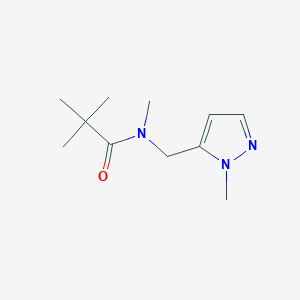

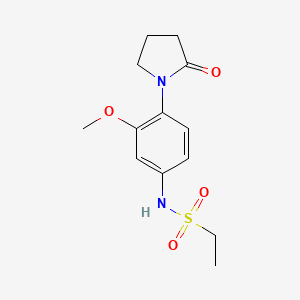

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide” is a compound that contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring and a pivalamide group . The empirical formula is C6H11N3 and the molecular weight is 125.17 .科学的研究の応用

DNA Binding and Gene Regulation

Double β-alanine Substitutions in DNA Binding : N-methylpyrrole (Py)-N-methylimidazole (Im) polyamides, which share structural motifs with N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide, have been studied for their ability to recognize and bind to specific DNA sequences. Research shows that double β-alanine substitutions in these polyamides can significantly improve their binding affinity and specificity to target DNA sequences, thus offering a potential tool for suppressing gene expression in cells (Watanabe et al., 2015).

Epigenetic Activation of Pluripotency Genes : PI polyamides conjugated with SAHA, a chromatin modifier, have demonstrated the ability to epigenetically activate pluripotency genes in mouse embryonic fibroblasts. This suggests a novel approach for enhancing the induction of pluripotent stem cells (Pandian et al., 2012).

Therapeutic Applications

CFTR Correctors for Cystic Fibrosis : Compounds related to this compound have been investigated for their ability to correct the defective cellular processing of DeltaF508-CFTR, a mutation causing cystic fibrosis. S-cis-locked bithiazole correctors have shown promising results in enhancing the corrector activity, thereby offering a potential therapeutic strategy for cystic fibrosis (Yu et al., 2008).

Antimycobacterial Activity : The antimycobacterial activity of substituted isosteres of pyrazinecarboxylic acids has been explored, with some derivatives demonstrating significant potency against Mycobacterium tuberculosis. This research highlights the potential of these compounds in developing new treatments for tuberculosis (Gezginci et al., 1998).

Cancer Therapy via Gene Silencing : Pyrrole-imidazole polyamides, structurally similar to this compound, have shown promise as gene silencers by targeting specific gene promoters, such as the TGF-β1 promoter, to inhibit the progression of renal diseases and potentially other cancers (Matsuda et al., 2011).

作用機序

Target of Action

Compounds with a similar pyrazole structure have been found to interact with g protein-gated inwardly-rectifying potassium (girk) channels .

Mode of Action

Based on its structural similarity to other pyrazole compounds, it may interact with its target proteins and modulate their activity .

Biochemical Pathways

The activation of girk channels, a known target of similar compounds, can influence neuronal excitability and heart rate .

Pharmacokinetics

Similar compounds have shown improved metabolic stability .

Result of Action

Activation of girk channels by similar compounds can lead to hyperpolarization of the cell membrane, reducing cell excitability .

特性

IUPAC Name |

N,2,2-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)8-9-6-7-12-14(9)5/h6-7H,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNNGVSXTCBJQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)CC1=CC=NN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2997156.png)

![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)

![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)

![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)

![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)